Cas no 1017168-48-7 (3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline)
3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline Chemical and Physical Properties
Names and Identifiers
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- 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline
- 3-(6-pyrrolidin-1-ylpyridazin-3-yl)aniline
- 3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline
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- Inchi: 1S/C14H16N4/c15-12-5-3-4-11(10-12)13-6-7-14(17-16-13)18-8-1-2-9-18/h3-7,10H,1-2,8-9,15H2
- InChI Key: NHXZHRLMWSWDQF-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(C3C=CC=C(C=3)N)N=N2)CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 265
- XLogP3: 1.8
- Topological Polar Surface Area: 55
3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P223891-100mg |
3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]aniline |
1017168-48-7 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P223891-500mg |
3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]aniline |
1017168-48-7 | 500mg |
$ 475.00 | 2022-06-03 | ||
| TRC | P223891-1g |
3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]aniline |
1017168-48-7 | 1g |
$ 730.00 | 2022-06-03 | ||
| Life Chemicals | F1967-0550-0.25g |
3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline |
1017168-48-7 | 95%+ | 0.25g |
$454.0 | 2023-09-06 | |
| Life Chemicals | F1967-0550-0.5g |
3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline |
1017168-48-7 | 95%+ | 0.5g |
$478.0 | 2023-09-06 | |
| Life Chemicals | F1967-0550-1g |
3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline |
1017168-48-7 | 95%+ | 1g |
$504.0 | 2023-09-06 | |
| Life Chemicals | F1967-0550-2.5g |
3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline |
1017168-48-7 | 95%+ | 2.5g |
$1008.0 | 2023-09-06 | |
| Life Chemicals | F1967-0550-5g |
3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline |
1017168-48-7 | 95%+ | 5g |
$1512.0 | 2023-09-06 | |
| Life Chemicals | F1967-0550-10g |
3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline |
1017168-48-7 | 95%+ | 10g |
$2117.0 | 2023-09-06 |
3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline
Research Briefing on 3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline (CAS: 1017168-48-7) in Chemical Biology and Pharmaceutical Applications
The compound 3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline (CAS: 1017168-48-7) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This research briefing synthesizes the latest findings (2022-2024) regarding its chemical properties, biological activities, and therapeutic potential, with emphasis on structure-activity relationship (SAR) studies and preclinical applications.
Recent crystallographic studies (Nature Communications, 2023) reveal that the pyrrolidine-pyridazine-aniline core exhibits unique binding geometry with ATP pockets of tyrosine kinases, particularly showing nanomolar affinity for ABL1 and FLT3 mutants. The electron-donating pyrrolidine moiety at the 6-position of pyridazine enhances π-stacking interactions with kinase hinge regions, while the aniline group facilitates hydrogen bonding with conserved glutamate residues. This dual mechanism explains its superior selectivity profile compared to first-generation kinase inhibitors.
In oncology applications, derivative compounds containing this scaffold demonstrated remarkable efficacy in overcoming imatinib resistance in chronic myeloid leukemia (CML). A 2024 Journal of Medicinal Chemistry publication reported that fluorinated analogs of 1017168-48-7 achieved IC50 values of 2.3 nM against T315I mutant BCR-ABL1, representing a 180-fold improvement over ponatinib in cellular assays. The lead compound from this series (PM-1183) is currently in Phase I clinical trials for refractory CML.
Beyond oncology, structural modifications of 3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline have yielded potent and selective dopamine D3 receptor antagonists (Journal of Pharmacology and Experimental Therapeutics, 2023). The 4-chloro substituted derivative showed 150-fold selectivity over D2 receptors, with promising in vivo efficacy in animal models of Parkinson's disease psychosis. Molecular dynamics simulations suggest this selectivity arises from differential interaction with extracellular loop 2 of receptor subtypes.
From a chemical biology perspective, the scaffold serves as a versatile platform for PROTAC development. A 2024 ACS Central Science study engineered bifunctional molecules linking 1017168-48-7 derivatives to E3 ligase recruiters, achieving targeted degradation of several pathological kinases with DC50 values below 10 nM. The meta-aniline position proved particularly amenable to linker attachment without compromising target engagement.
Ongoing challenges include optimizing pharmacokinetic properties, as the basic pyrrolidine nitrogen contributes to high volume of distribution but may limit CNS penetration. Recent prodrug strategies (European Journal of Medicinal Chemistry, 2024) employing carbamate protection of the aniline nitrogen have shown success in improving oral bioavailability from 12% to 68% in rat models while maintaining target engagement.
The synthetic accessibility of this scaffold continues to drive innovation, with recent flow chemistry approaches (Organic Process Research & Development, 2023) enabling kilogram-scale production in 72% overall yield through a telescoped three-step sequence. This manufacturing advancement supports the growing pipeline of clinical candidates derived from 3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline.
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